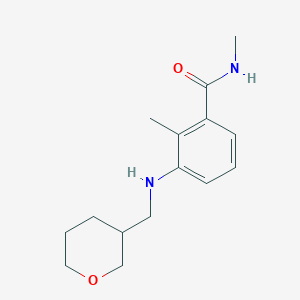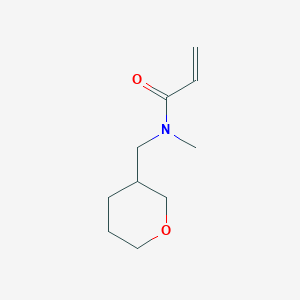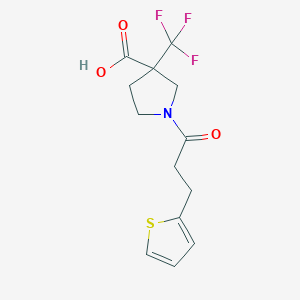![molecular formula C15H16N2O3 B7577108 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)
2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid, also known as IPAA, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. IPAA belongs to a class of compounds known as indole derivatives, which have been extensively studied for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid is not fully understood, but studies have suggested that it may act by modulating the activity of certain enzymes and receptors in the body. For example, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to bind to the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid can have a range of biochemical and physiological effects. For example, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to increase the production of cytokines, which are signaling molecules that play a crucial role in the immune response. Additionally, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to increase the activity of certain enzymes involved in lipid metabolism, such as acyl-CoA oxidase and carnitine palmitoyltransferase-1. These effects suggest that 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid may have potential therapeutic applications in the treatment of immune disorders and metabolic diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid is its potential as a modulator of the immune system. This makes it a promising candidate for the development of new immunotherapies. Additionally, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have anti-inflammatory properties, which could make it a potential candidate for treating inflammatory diseases. However, one of the limitations of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid is its low yield, which makes it challenging to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid. One area of interest is the development of more efficient methods for synthesizing 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid. Additionally, further studies are needed to fully understand the mechanism of action of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid and its potential therapeutic applications. Finally, more research is needed to explore the potential side effects of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid and its safety profile in humans.
In conclusion, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid is a promising compound that has potential pharmacological properties. Its ability to modulate the immune system and its anti-inflammatory properties make it a potential candidate for the treatment of immune disorders and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid involves a multistep process that starts with the preparation of 1H-indole-6-carboxylic acid. This compound is then reacted with pyrrolidine and acetic anhydride to form 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid. The yield of this reaction is relatively low, making it challenging to obtain large quantities of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid. However, recent advancements in synthetic chemistry have led to the development of more efficient methods for synthesizing 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid.
Scientific Research Applications
2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been studied extensively for its potential pharmacological properties. One of the most promising applications of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid is its ability to act as a modulator of the immune system. Studies have shown that 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid can enhance the activity of certain immune cells, such as T cells and natural killer cells, which play a crucial role in fighting infections and cancer. Additionally, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(19)9-12-2-1-7-17(12)15(20)11-4-3-10-5-6-16-13(10)8-11/h3-6,8,12,16H,1-2,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBRHMOSMFZMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)C=CN3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)


![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)




![3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)
![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)

![3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile](/img/structure/B7577140.png)